molecular formula C8H6N4O2 B2548720 2-(1H-imidazol-1-yl)-5-nitropyridine CAS No. 23671-36-5

2-(1H-imidazol-1-yl)-5-nitropyridine

Cat. No.: B2548720
CAS No.: 23671-36-5
M. Wt: 190.162
InChI Key: KHKBELKMRGNELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-5-nitropyridine is a heterocyclic compound that features both an imidazole and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

    Reduction: 2-(1H-imidazol-1-yl)-5-aminopyridine.

    Substitution: Various alkylated or acylated derivatives of the imidazole ring.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-(1H-imidazol-1-yl)-5-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-nitroimidazole: Contains a nitro group on the imidazole ring, offering different chemical properties and applications.

    2-(1H-imidazol-1-yl)-3-nitropyridine:

Uniqueness

2-(1H-imidazol-1-yl)-5-nitropyridine is unique due to the presence of both an imidazole and a nitropyridine moiety, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a broad range of applications in various fields.

Properties

IUPAC Name

2-imidazol-1-yl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-1-2-8(10-5-7)11-4-3-9-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBELKMRGNELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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